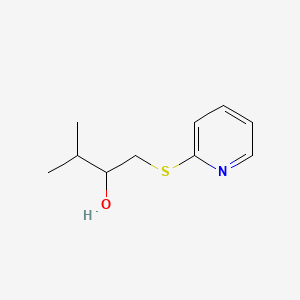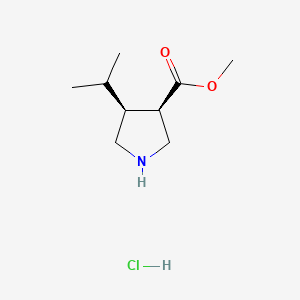
3-Hydroxy Midostaurin-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Midostaurin-13C6 is a labeled analogue of Midostaurin, a compound known for its inhibitory effects on various kinases. . This compound is primarily used in scientific research for its stable isotopic labeling, which aids in various analytical and experimental applications.
Méthodes De Préparation
The synthesis of 3-Hydroxy Midostaurin-13C6 involves multiple steps, starting from the parent compound Midostaurin. The synthetic route typically includes the introduction of the hydroxy group at the 3-position and the incorporation of the 13C6 label. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity, often employing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Des Réactions Chimiques
3-Hydroxy Midostaurin-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy Midostaurin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving kinase inhibition and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acute myeloid leukemia (AML) and systemic mastocytosis.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 3-Hydroxy Midostaurin-13C6 involves the inhibition of multiple receptor tyrosine kinases. The compound and its metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type or mutant FLT3 tyrosine kinases. This inhibition leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, thereby inducing apoptosis in target cells .
Comparaison Avec Des Composés Similaires
3-Hydroxy Midostaurin-13C6 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications. Similar compounds include:
Midostaurin: The parent compound, known for its kinase inhibitory properties.
O-Desmethyl Midostaurin-13C6: Another labeled analogue with similar applications.
CGP52421: A metabolite of Midostaurin with inhibitory effects on FLT3 autophosphorylation
These compounds share similar mechanisms of action but differ in their specific applications and labeling, which provide unique advantages in various research contexts.
Propriétés
Formule moléculaire |
C35H30N4O5 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1 |
Clé InChI |
ZZSBPGIGIUFJRA-VFAASCIPSA-N |
SMILES isomérique |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)[13C]9=[13CH][13CH]=[13CH][13CH]=[13CH]9)OC |
SMILES canonique |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)

![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)






